2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl
Overview
Description
2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl is an organohalogen compound with the molecular formula C12H6Br2I2. This compound is characterized by the presence of two bromine and two iodine atoms attached to a biphenyl structure. It is a solid at room temperature and is used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the reaction of 4,4’-diamino-2,2’-dibromobiphenyl with iodine in the presence of a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated biphenyls and their biological effects.
Medicine: Research into its potential medicinal properties, such as its use in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl involves its interaction with various molecular targets. The presence of bromine and iodine atoms allows it to participate in halogen bonding and other interactions that can influence its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromo-2,2’-diiodobiphenyl: Similar in structure but with different positions of bromine and iodine atoms.
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl: Another variant with different substitution patterns
Uniqueness
2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-iodophenyl)-4-iodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2I2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZNAWMPPSJRJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C2=C(C=C(C=C2)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730790 | |
Record name | 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852138-93-3 | |
Record name | 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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